Propofol Glucuronide (PG) is the primary metabolite of the intravenous anesthetic agent, Propofol (2,6-diisopropylphenol) [, , , ]. This phase II metabolite is formed through direct conjugation of Propofol with glucuronic acid via UDP-glucuronosyltransferases (UGTs), mainly UGT1A9 [, , , , ]. This metabolic pathway represents a major route of Propofol elimination in humans.
Propofol glucuronide is a significant metabolite of propofol, an intravenous anesthetic agent widely used for the induction and maintenance of general anesthesia. Propofol itself, chemically known as 2,6-diisopropylphenol, is primarily metabolized in the liver, where it undergoes conjugation to form various metabolites, including propofol glucuronide. This metabolite plays a crucial role in the pharmacokinetics of propofol, influencing its efficacy and safety profile.
Propofol glucuronide is derived from the metabolism of propofol, which is administered intravenously. The liver is the primary site for this metabolic conversion, where enzymes such as uridine 5'-diphosphate glucuronosyltransferase facilitate the conjugation of propofol to form propofol glucuronide .
Propofol glucuronide falls under the category of phase II metabolites, specifically glucuronides. These compounds are formed through the conjugation of drugs or their metabolites with glucuronic acid, which enhances their solubility and facilitates excretion via the kidneys.
The synthesis of propofol glucuronide occurs through enzymatic processes in the liver. The primary method involves the action of uridine 5'-diphosphate glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to propofol. This process is crucial for detoxifying and eliminating propofol from the body.
The synthesis can be represented as follows:
This reaction highlights the transformation of propofol into its glucuronide form, enhancing its water solubility and facilitating renal elimination.
The molecular formula for propofol glucuronide is . The structure consists of a phenolic core similar to that of propofol but modified by the addition of a glucuronic acid moiety.
Propofol glucuronide primarily undergoes hydrolysis to regenerate propofol and glucuronic acid under specific conditions. This reaction is significant in understanding how metabolites can revert to active forms within biological systems.
The hydrolysis can be represented as:
This reversible reaction is essential for pharmacological studies concerning drug metabolism and activity.
The mechanism by which propofol exerts its effects involves modulation of gamma-aminobutyric acid receptors in the central nervous system. Propofol enhances GABAergic transmission, leading to increased inhibitory neurotransmission and subsequent sedation or anesthesia .
Propofol glucuronide is primarily studied for its role in pharmacokinetics and pharmacodynamics related to propofol administration. Understanding its metabolism aids in optimizing dosing regimens in clinical settings and assessing potential drug interactions or adverse effects related to anesthetic use . Additionally, research on this metabolite contributes to forensic toxicology, particularly in cases involving anesthetic misuse or overdose.
Propofol glucuronide is formed through covalent linkage between propofol’s phenolic hydroxyl group and the glucuronic acid moiety of uridine diphosphate glucuronic acid (UDPGA). This enzymatic conjugation yields a polar molecule with distinct physicochemical properties:
Table 1: Molecular Properties of Propofol Glucuronide
Property | Value | Source/Reference |
---|---|---|
Chemical Formula | C₁₈H₂₆O₇ | [1] [7] |
Molecular Weight | 354.39 g/mol | [7] [8] |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[2,6-bis(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [7] |
Water Solubility | 2.31 mg/mL | [7] |
logP (Partition Coefficient) | 1.66–2.21 | [7] [8] |
CAS Registry Number | 114991-26-3 | [8] |
InChI Key | JZSJIASBMOIIKI-RUKPJNHUSA-N | [7] |
Structurally, the β-D-glucopyranuronic acid moiety attaches at the anomeric carbon (C1) to propofol’s oxygen, forming an acid-labile β-glycosidic bond. This configuration increases water solubility >1000-fold compared to propofol itself, facilitating renal clearance [3] [7]. Mass spectrometry studies confirm collision cross-section (CCS) values of 197.015 Ų ([M-H]⁻) and 197.361 Ų ([M+H]⁺), aiding analytical identification in biological matrices [7]. Unlike propofol, the glucuronide lacks affinity for GABAₐ receptors due to steric hindrance from the bulky glucuronic acid group, abolishing anesthetic activity [3] [6].
The identification of propofol glucuronide parallels propofol’s clinical adoption:
Table 2: Key Milestones in Propofol Glucuronide Research
Year Range | Development | Significance |
---|---|---|
1973–1977 | Propofol synthesized | Foundation for metabolite discovery |
1986–1989 | Propofol launched (Diprivan®) | Clinical samples enabled metabolite identification |
1990s | Urinary glucuronide quantification via HPLC | Confirmed role as primary excretion product |
2000s | Structural validation via LC-MS/MS/NMR | Enabled reference standard production |
2010s | Pharmacogenomic studies of UGT isoforms | Explained metabolic variability |
Glen’s pioneering work—recognized by the 2018 Lasker Award—enabled subsequent metabolic research, though glucuronide characterization was a collaborative effort spanning decades [4].
Propofol glucuronide formation is the cornerstone of propofol elimination, accounting for >75% of administered dose excretion [3] [9]:
Metabolic Pathway
Detoxification Mechanisms
Long-Term Excretion Kinetics
Contrary to propofol’s short plasma half-life (1.5–31 hours), propofol glucuronide persists in urine >60 hours post-infusion due to:
Table 3: Propofol Glucuronide in Detoxification
Detoxification Attribute | Mechanism | Consequence |
---|---|---|
Water Solubility Increase | Glucuronic acid conjugation | Enables renal excretion |
Biological Inactivation | Steric hindrance at CNS targets | Abolishes anesthetic activity |
Pharmacokinetic Half-life | 60+ hours in urine | Serves as forensic biomarker |
Genetic Modulation | UGT1A9 polymorphisms affect conjugation rate | Causes interindividual variability in clearance |
Compounds Mentioned
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3